Cis-2-methyl-5-phenyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-methyl-5-phenyltetrahydrofuran: is an organic compound with the molecular formula C11H14O It is a tetrahydrofuran derivative, characterized by a five-membered ring containing one oxygen atom, with a methyl group and a phenyl group attached at the 2 and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-methyl-5-phenyltetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2,5-dimethylfuran as a starting material, which undergoes a series of reactions including ring-opening, aldol condensation, and hydrogenation-cyclization to form the desired tetrahydrofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: Cis-2-methyl-5-phenyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydrofuran derivatives
Wissenschaftliche Forschungsanwendungen
Cis-2-methyl-5-phenyltetrahydrofuran has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Wirkmechanismus
The mechanism of action of cis-2-methyl-5-phenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-methyltetrahydrofuran: A solvent with similar structural features but different functional properties.
2,5-dimethyltetrahydrofuran: Another tetrahydrofuran derivative with distinct chemical behavior.
Tetrahydrofuran: The parent compound, widely used as a solvent in organic synthesis
Uniqueness: Cis-2-methyl-5-phenyltetrahydrofuran is unique due to the presence of both a methyl and a phenyl group, which impart specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H14O |
---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(2R,5R)-2-methyl-5-phenyloxolane |
InChI |
InChI=1S/C11H14O/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
MAPLHIRYLFONGA-MWLCHTKSSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.